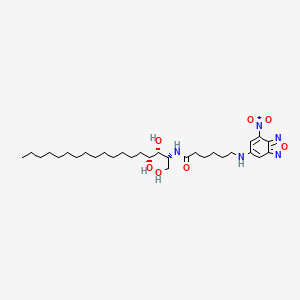

C6 NBD Phytoceramide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H51N5O7 |

|---|---|

Molecular Weight |

593.8 g/mol |

IUPAC Name |

6-[(4-nitro-2,1,3-benzoxadiazol-6-yl)amino]-N-[(2R,3R,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexanamide |

InChI |

InChI=1S/C30H51N5O7/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-27(37)30(39)25(22-36)32-28(38)18-15-13-16-19-31-23-20-24-29(34-42-33-24)26(21-23)35(40)41/h20-21,25,27,30-31,36-37,39H,2-19,22H2,1H3,(H,32,38)/t25-,27-,30-/m1/s1 |

InChI Key |

HTILBGNEXZZBHY-OGBYTVIASA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@@H]([C@@H](CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of C6 NBD Phytoceramide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and biological relevance of C6 NBD Phytoceramide (6-((7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)-N-((2R,3R,4R)-1,3,4-trihydroxyoctadecan-2-yl)hexanamide), a fluorescently labeled analog of phytoceramide. This molecule is a valuable tool for studying sphingolipid metabolism, transport, and signaling pathways in various cellular processes, including apoptosis.

Synthesis of this compound

The synthesis of this compound is achieved through the N-acylation of the primary amino group of phytosphingosine with 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid (NBD-hexanoic acid). A common and efficient method for this amide bond formation is through carbodiimide-mediated coupling.

Experimental Protocol: Carbodiimide-Mediated N-Acylation

This protocol details the synthesis of this compound from phytosphingosine and NBD-hexanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

-

Phytosphingosine

-

6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid (NBD-hexanoic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve phytosphingosine (1 equivalent) and NBD-hexanoic acid (1.1 equivalents) in a minimal amount of anhydrous DMF. Add anhydrous DCM to dilute the mixture.

-

Addition of Coupling Agents: To the stirred solution, add DMAP (0.1 equivalents) followed by DCC (1.2 equivalents) at 0°C (ice bath).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, fluorescent spot corresponding to the product.

-

Workup:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The crude product is purified using a combination of column chromatography and, if necessary, High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Experimental Protocol: Purification

A. Column Chromatography:

-

Column Preparation: Pack a silica gel column with a suitable solvent system, such as a gradient of methanol in chloroform or a mixture of hexane and ethyl acetate.

-

Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with the chosen solvent system. The fluorescent nature of the product allows for easy visualization of the desired fraction on the column using a UV lamp. Collect the fluorescent fractions.

-

Analysis: Analyze the collected fractions by TLC to confirm the purity. A common TLC solvent system for NBD-ceramides is chloroform:methanol:water (90:15:1, v/v/v).[4]

B. High-Performance Liquid Chromatography (HPLC):

For higher purity, the product can be further purified by reversed-phase HPLC.

-

Column: A C18 reversed-phase column is typically used for lipid separations.

-

Mobile Phase: A gradient of an organic mobile phase (e.g., acetonitrile or methanol) in water is commonly employed. The mobile phases are often buffered with a small amount of an acid like formic acid to improve peak shape.

-

Detection: The NBD fluorophore allows for sensitive detection using a fluorescence detector (Excitation: ~466 nm, Emission: ~536 nm).[3]

-

Gradient Elution (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes to elute the more hydrophobic this compound.

-

Purification Workflow

Caption: General workflow for the purification of this compound.

Quantitative Data and Characterization

The following table summarizes key quantitative data for this compound.

| Parameter | Value |

| Molecular Formula | C₃₀H₅₁N₅O₇[2] |

| Molecular Weight | 593.76 g/mol [5] |

| Appearance | Orange solid |

| Solubility | Soluble in Chloroform:Methanol (2:1) and Methanol[2] |

| Excitation Maximum (Ex) | ~466 nm[3] |

| Emission Maximum (Em) | ~536 nm[3] |

| Typical Synthesis Yield | 60-75% (based on similar carbodiimide-mediated ceramide syntheses)[6] |

| Purity (Post-HPLC) | >98%[7] |

Characterization Data:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized product. The expected [M+H]⁺ ion would be at m/z 594.76.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. Key expected signals in ¹H NMR would include those for the aliphatic chain of the phytosphingosine and C6 acyl chain, the protons of the NBD group in the aromatic region, and the protons on the hydroxyl-bearing carbons of the phytosphingosine backbone.

Biological Activity and Signaling Pathways

Phytoceramides, including their fluorescent analogs, are known to be biologically active and can induce apoptosis in various cell types.[1] The mechanism of phytoceramide-induced apoptosis often involves the intrinsic mitochondrial pathway.

Phytoceramide-Induced Apoptosis Signaling Pathway

Exogenously added this compound can be metabolized within the cell and can trigger signaling cascades leading to programmed cell death. A simplified representation of this pathway is shown below.

Caption: Phytoceramide-induced intrinsic apoptosis pathway.

This pathway highlights the central role of mitochondria in initiating the apoptotic cascade upon ceramide accumulation. Anti-apoptotic proteins like Bcl-2 and Bcl-xL can inhibit this process by preventing the activation of pro-apoptotic proteins Bax and Bak.[8] The subsequent release of cytochrome c from the mitochondria leads to the activation of a cascade of caspases, ultimately resulting in the execution of apoptosis.[8]

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound, a critical tool for researchers in the fields of lipid biology, cell signaling, and drug development. The provided protocols and data serve as a valuable resource for the successful preparation and application of this fluorescent lipid probe in investigating the intricate roles of phytoceramides in cellular function and disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Normal- and reverse-phase HPLC separations of fluorescent (NBD) lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice [frontiersin.org]

- 7. A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nacalai.com [nacalai.com]

A Technical Guide to C6 NBD Phytoceramide: Properties, Protocols, and Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of C6 NBD Phytoceramide, a fluorescently labeled sphingolipid crucial for cellular research. It details experimental methodologies for its application and explores its role in critical signaling pathways.

Core Chemical and Physical Properties

This compound is a vital tool for visualizing lipid trafficking and metabolism. It is a derivative of phytoceramide, distinguished by a hydroxyl group at the 4-position of the phytosphingosine base, and is tagged with a nitrobenzoxadiazole (NBD) fluorophore on a six-carbon acyl chain. This fluorescent tag allows for its detection and tracking within cellular environments.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₁N₅O₇ | [1] |

| Molecular Weight | 593.76 g/mol | [2] |

| Physical Form | Solid | |

| Purity | ≥98% | [1] |

| Storage Conditions | -20°C, protect from light | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Table 2: Fluorescence Characteristics

| Property | Wavelength (nm) | Reference |

| Excitation Maximum (Ex) | ~466 nm | [3] |

| Emission Maximum (Em) | ~536 nm | [3] |

Table 3: Solubility Data

| Solvent | Solubility | Reference |

| Chloroform:Methanol (2:1) | Soluble | [1] |

| Methanol | Soluble | [1] |

| DMSO | Soluble | |

| Ethanol | Soluble |

Biological Activity and Applications

This compound serves as a fluorescent analog of endogenous short-chain ceramides. Its primary application lies in the study of sphingolipid transport and metabolism, particularly within the Golgi apparatus, where it is metabolized into fluorescent sphingomyelin and glucosylceramide.[1] The inherent biological activity of the phytoceramide backbone also makes it a potent inducer of apoptosis, often with greater efficacy than its ceramide counterparts.

Experimental Protocols

The following are detailed methodologies for common experiments utilizing this compound and its close analog, C6 NBD Ceramide. The protocols are generally interchangeable, though optimization for specific cell types is recommended.

Protocol for Staining the Golgi Apparatus in Live Cells

This protocol outlines the steps for visualizing the Golgi apparatus in living cells.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Appropriate cell culture medium (e.g., HBSS/HEPES)

-

Live-cell imaging microscope with appropriate filter sets

Procedure:

-

Prepare Stock Solution: Dissolve this compound in DMSO to create a 1 mM stock solution.

-

Prepare BSA Complex: To reduce the probe's cytotoxicity and facilitate its cellular uptake, prepare a 1:1 molar ratio complex with fatty acid-free BSA. This is achieved by drying down an aliquot of the stock solution under nitrogen gas, resuspending it in ethanol, and then adding it to a BSA solution in PBS.

-

Cell Preparation: Grow cells on glass coverslips or in imaging-compatible dishes to an appropriate confluency.

-

Staining:

-

Rinse the cells with a suitable buffer (e.g., HBSS/HEPES).

-

Incubate the cells with a 5 µM solution of the this compound-BSA complex for 30 minutes at 4°C.

-

Rinse the cells multiple times with ice-cold medium to remove excess probe.

-

Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes to allow for transport to the Golgi.

-

-

Imaging: Wash the cells with fresh medium and immediately visualize them using a fluorescence microscope with filters appropriate for NBD (Ex/Em: ~466/536 nm).

Protocol for Staining the Golgi Apparatus in Fixed Cells

This protocol provides a method for staining the Golgi in fixed cells, which is useful for co-localization studies.

Materials:

-

This compound-BSA complex (prepared as above)

-

4% Paraformaldehyde (PFA) or Glutaraldehyde in PBS

-

Balanced salt solution (e.g., HCMF)

-

Mounting medium

Procedure:

-

Cell Fixation:

-

Rinse cells grown on coverslips with buffer.

-

Fix the cells with 4% PFA or glutaraldehyde for 5-10 minutes at room temperature.[3]

-

-

Washing: Wash the fixed cells thoroughly with a balanced salt solution.

-

Staining:

-

Transfer the coverslips to an ice-water bath and incubate with a freshly prepared this compound-BSA complex for 60 minutes.[3]

-

-

Back-Exchange: To enhance the specific staining of the Golgi, wash the cells and incubate with a solution containing 10% fetal calf serum or 2 mg/mL BSA for 30-90 minutes at room temperature.[3] This step helps to remove the fluorescent lipid from other membranes.

-

Mounting and Imaging: Mount the coverslips on slides using an appropriate mounting medium and visualize using a fluorescence microscope.

Experimental workflow for live-cell Golgi staining.

Role in Signaling Pathways: Ceramide-Induced Apoptosis

Ceramides are well-established second messengers in the signaling cascades that lead to programmed cell death, or apoptosis.[4] The introduction of exogenous short-chain ceramides like C6 Phytoceramide can trigger these pathways. The process generally involves the activation of a caspase cascade, which are proteases that execute the apoptotic program.

The ceramide-induced apoptotic pathway can be initiated through various stress stimuli and often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A simplified intrinsic pathway is outlined below:

-

Ceramide Accumulation: Increased intracellular ceramide levels, either through external application or de novo synthesis, act as a pro-apoptotic signal.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Ceramide can influence the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins at the mitochondrial membrane. This leads to the formation of pores in the outer mitochondrial membrane.

-

Cytochrome c Release: Through these pores, Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation: In the cytosol, Cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome.

-

Caspase-9 Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.

-

Cellular Dismantling: Caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage.

Ceramide-induced intrinsic apoptosis pathway.

Conclusion

This compound is an indispensable fluorescent probe for investigating the complex dynamics of sphingolipid metabolism and signaling. Its well-defined chemical and fluorescent properties, combined with established experimental protocols, provide researchers with a robust tool to explore cellular processes such as Golgi trafficking and apoptosis. Understanding its behavior and the pathways it influences is critical for advancing research in cell biology and developing novel therapeutic strategies targeting these fundamental cellular mechanisms.

References

The Core Mechanism of Golgi Apparatus Staining by C6 NBD Phytoceramide: An In-depth Technical Guide

This guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the use of C6 NBD Phytoceramide for staining the Golgi apparatus in eukaryotic cells. It is intended for researchers, scientists, and drug development professionals working in cell biology and related fields.

Introduction: The Role of this compound as a Golgi Probe

N-[6-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine, commonly known as C6 NBD Ceramide, is a fluorescent analog of ceramide that has become an invaluable tool for visualizing the Golgi apparatus in both live and fixed cells.[1][2][3] Its utility stems from its specific accumulation within this organelle, enabling the study of Golgi morphology, sphingolipid transport, and metabolism.[1][4][5] The fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) moiety, attached to a short-chain (C6) acyl chain of the ceramide backbone, allows for its detection using standard fluorescence microscopy.[6][7]

The Mechanism of Golgi Apparatus Staining

The selective staining of the Golgi apparatus by C6 NBD Ceramide is not a result of a direct affinity of the probe for this organelle. Instead, it is a dynamic process involving cellular uptake, transport, and enzymatic conversion into fluorescent metabolites that become concentrated in the Golgi complex.[8][9]

Cellular Uptake and Transport

In living cells, C6 NBD Ceramide, often complexed with bovine serum albumin (BSA) to facilitate its delivery in aqueous media, is readily taken up by cells.[10][11][12] The uptake process appears to be ATP-dependent.[13] Following entry into the cell, C6 NBD Ceramide is transported to the Golgi apparatus, a step that notably bypasses the endoplasmic reticulum.[10]

Metabolic Conversion in the Golgi

The key to the specific Golgi staining lies in the metabolic fate of C6 NBD Ceramide once it reaches this organelle. The Golgi apparatus is a major site of sphingolipid metabolism, housing several key enzymes that act on ceramide.[10] C6 NBD Ceramide serves as a substrate for these enzymes, leading to the formation of fluorescent sphingolipid derivatives. The primary metabolic pathways involved are:

-

Conversion to NBD Sphingomyelin (SM): Catalyzed by sphingomyelin synthase 1 (SMS1).

-

Conversion to NBD Glucosylceramide (GlcCer): Catalyzed by glucosylceramide synthase (GCS).

-

Conversion to NBD Ceramide-1-Phosphate (C1P): Catalyzed by ceramide kinase (CERK).[10]

It is the accumulation of these fluorescent metabolites, particularly NBD-C6-sphingomyelin and NBD-C6-glucosylceramide, within the Golgi cisternae that results in the bright and specific staining observed under a fluorescence microscope.[8][9] This metabolic trapping mechanism is crucial for the probe's localization in live cells.

Staining in Fixed Cells

C6 NBD Ceramide can also be used to stain the Golgi apparatus in fixed cells.[14] In this scenario, the mechanism is believed to be different as enzymatic activity is largely abolished. The accumulation in fixed cells is thought to be a result of the physical properties of C6 NBD Ceramide and its interaction with the unique lipid environment of the Golgi membrane, which is enriched in cholesterol and sphingolipids.[14] Excess, unbound probe is typically removed by a "back-exchange" step using BSA.[6][14]

Signaling Pathways and Logical Relationships

The transport and metabolism of C6 NBD Ceramide within the cell is a multi-step process that can be visualized as a logical workflow.

Experimental Protocols

Detailed methodologies for using C6 NBD Ceramide to stain the Golgi apparatus are provided below for both live and fixed cells.

Staining of Live Cells

This protocol is adapted from methodologies described for live-cell imaging with fluorescent ceramide analogs.

Materials:

-

C6 NBD Ceramide

-

Dimethyl sulfoxide (DMSO)

-

Defatted Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)

-

Cell culture medium

-

Sterile coverslips

-

Microscope slides

Procedure:

-

Preparation of C6 NBD Ceramide Stock Solution (1 mM): Dissolve the required amount of C6 NBD Ceramide in DMSO to make a 1 mM stock solution. Store aliquots at -20°C, protected from light.[15]

-

Preparation of C6 NBD Ceramide/BSA Complex (100 µM): a. Dry down an appropriate volume of the 1 mM stock solution under a stream of nitrogen gas. b. Resuspend the dried lipid in ethanol. c. Add this ethanolic solution to a solution of defatted BSA in PBS (e.g., 0.34 mg/mL) while vortexing to achieve a final C6 NBD Ceramide concentration of 100 µM.[10] Store at -20°C.

-

Cell Preparation: Grow cells to a desired confluency on sterile coverslips in a petri dish.

-

Staining: a. Aspirate the culture medium and rinse the cells with a suitable buffer (e.g., HBSS/HEPES). b. Incubate the cells with a working solution of the C6 NBD Ceramide/BSA complex (typically 5 µM in serum-free medium) for 30 minutes at 4°C.[15] c. Rinse the cells several times with ice-cold medium.[15]

-

Back-Exchange (Optional but Recommended): To reduce background fluorescence from other membranes, incubate the cells in a solution of defatted BSA (e.g., 0.34 mg/mL) in buffer four times for 30 minutes each at room temperature.[15]

-

Incubation and Visualization: a. Add fresh, pre-warmed complete culture medium to the cells and incubate at 37°C for 30-60 minutes to allow for metabolism and accumulation in the Golgi.[6][15] b. Mount the coverslip on a microscope slide and observe using a fluorescence microscope with a standard FITC filter set (Excitation ~466 nm, Emission ~536 nm).[6]

Staining of Fixed Cells

This protocol is based on procedures for staining aldehyde-fixed cells.

Materials:

-

C6 NBD Ceramide/BSA complex (prepared as for live cells)

-

4% Formaldehyde or Glutaraldehyde in PBS

-

PBS

-

Defatted BSA solution

-

Mounting medium

Procedure:

-

Cell Fixation: a. Grow cells on coverslips. b. Fix the cells with 4% formaldehyde in PBS for 5-15 minutes at 4°C.[15] For glutaraldehyde fixation, additional quenching steps with sodium borohydride may be necessary.[6] c. Wash the fixed cells twice with PBS for 5 minutes each.[15]

-

Staining: a. Incubate the fixed cells with 5 µM C6 NBD Ceramide/BSA complex in PBS for 30-60 minutes at 4°C or room temperature.[6][15]

-

Washing and Back-Exchange: a. Rinse the cells with PBS. b. Incubate with a defatted BSA solution (e.g., 0.34 mg/mL in PBS) four times for 30 minutes each at room temperature to enhance the specific Golgi signal.[15] c. Rinse the cells twice with PBS.[15]

-

Mounting and Visualization: Mount the coverslip onto a slide using an appropriate mounting medium and visualize with a fluorescence microscope.

Quantitative Data Presentation

The metabolism of C6 NBD Ceramide in the Golgi can be quantified to assess the activity of key sphingolipid-metabolizing enzymes. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the fluorescent parent compound and its metabolites.[10]

| Parameter | Value/Range | Method of Determination | Reference |

| Excitation Maximum | ~466 nm | Spectroscopy | [2][6] |

| Emission Maximum | ~536 nm | Spectroscopy | [2][6] |

| Typical Working Concentration | 5 µM | Experimental Protocol | [15] |

| Incubation Time (Live Cells) | 30 min at 4°C (loading), 30-60 min at 37°C (chase) | Experimental Protocol | [6][15] |

| Incubation Time (Fixed Cells) | 30-60 min | Experimental Protocol | [6][15] |

| Estimated Concentration in Golgi | Up to 5-10 mol % (for a similar BODIPY-ceramide) | Fluorescence Ratio Imaging | [16][17] |

| Metabolites Formed in Golgi | NBD-Sphingomyelin, NBD-Glucosylceramide, NBD-Ceramide-1-Phosphate | HPLC | [10] |

Conclusion

This compound is a powerful tool for studying the Golgi apparatus. Its mechanism of staining in live cells is intricately linked to the metabolic pathways of sphingolipids within the Golgi, making it not just a structural marker but also a probe for enzymatic activity. In fixed cells, it provides a reliable method for localizing this organelle based on its unique lipid composition. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this fluorescent probe in their studies of Golgi biology and lipid trafficking.

References

- 1. NBD C6-Ceramide (6-((N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl)Sphingosine) 1 mg [thermofisher.com]

- 2. abpbio.com [abpbio.com]

- 3. NBD C6-Ceramide - Biotium [biotium.com]

- 4. Sphingolipid metabolism in cultured fibroblasts: microscopic and biochemical studies employing a fluorescent ceramide analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Golgi Apparatus | AAT Bioquest [aatbio.com]

- 8. Golgi staining by two fluorescent ceramide analogues in cultured fibroblasts requires metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.stemcell.com [cdn.stemcell.com]

- 12. Cell Navigator® NBD Ceramide Golgi Staining Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]

- 13. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lumiprobe.com [lumiprobe.com]

- 16. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Spectroscopic Behavior of C6 NBD Phytoceramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spectral properties of C6 NBD Phytoceramide, a fluorescently labeled analog of phytoceramide, in various solvent environments. Understanding the solvatochromic behavior of this probe is critical for its application in biophysical assays, cellular imaging, and drug delivery studies. This document provides a comprehensive overview of its spectral characteristics, detailed experimental protocols for their measurement, and visual representations of experimental workflows and relevant biological pathways.

Core Spectral Properties of this compound

The fluorescence of the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is highly sensitive to the polarity of its local environment. This solvatochromism is a key feature of NBD-labeled lipids like this compound, making them valuable probes for studying lipid-protein interactions, membrane dynamics, and cellular trafficking. The spectral properties, including absorption and emission maxima, quantum yield, and fluorescence lifetime, exhibit significant shifts in response to changes in solvent polarity.

Data Presentation: Spectral Properties in Different Solvents

| Solvent | Polarity Index | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| Non-Polar | ||||||

| Cyclohexane | 0.2 | ~465 | ~510 | ~45 | High | Long |

| Dioxane | 4.8 | ~468 | ~520 | ~52 | Moderate-High | Intermediate-Long |

| Chloroform | 4.1 | ~470 | ~530 | ~60 | Moderate | Intermediate |

| Polar Aprotic | ||||||

| Ethyl Acetate | 4.4 | ~468 | ~525 | ~57 | Moderate | Intermediate |

| Acetonitrile | 5.8 | ~465 | ~535 | ~70 | Low-Moderate | Short-Intermediate |

| DMSO | 7.2 | ~475 | ~540 | ~65 | Low | Short |

| Polar Protic | ||||||

| Ethanol | 4.3 | ~468 | ~538 | ~70 | Low-Moderate | Short |

| Methanol | 5.1 | ~468 | ~540 | ~72 | Low | Short |

| Water | 10.2 | ~470 | ~635 | ~165 | Very Low | Very Short |

Note: The quantum yield of NBD derivatives is known to decrease significantly in polar protic solvents like water due to increased non-radiative decay pathways. The fluorescence lifetime is also quenched in more polar environments.

Experimental Protocols

Accurate determination of the spectral properties of this compound requires precise experimental procedures. The following protocols outline the methodologies for measuring absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.

Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a high-purity, spectroscopy-grade solvent in which it is readily soluble, such as chloroform or a chloroform:methanol mixture (2:1, v/v). Store the stock solution in an amber vial at -20°C to prevent photodegradation.

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in the desired solvents to a final concentration suitable for spectroscopic measurements. For absorption spectroscopy, the absorbance should typically be in the range of 0.05 to 0.1 at the absorption maximum to avoid inner filter effects. For fluorescence spectroscopy, a lower concentration (e.g., in the micromolar range) is often required to prevent self-quenching.

Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Procedure:

-

Calibrate the spectrophotometer with a blank solution (the pure solvent being tested).

-

Transfer the working solution of this compound to a quartz cuvette with a 1 cm path length.

-

Scan a wavelength range that covers the expected absorption of the NBD fluorophore (e.g., 350 nm to 600 nm).

-

Record the wavelength of maximum absorbance (λ_abs).

-

Fluorescence Spectroscopy

-

Instrumentation: Use a calibrated spectrofluorometer equipped with a thermostatted cuvette holder.

-

Procedure:

-

Set the excitation wavelength to the determined λ_abs.

-

Scan the emission spectrum over a suitable range (e.g., 480 nm to 700 nm).

-

Record the wavelength of maximum emission (λ_em).

-

To obtain an excitation spectrum, set the emission monochromator to the determined λ_em and scan the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.

-

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound. For the NBD fluorophore, suitable standards include Coumarin 6 in ethanol (Φ_F = 0.78) or Fluorescein in 0.1 M NaOH (Φ_F = 0.95)[1].

-

Procedure:

-

Prepare solutions of the standard and the this compound sample with closely matched absorbances (ideally < 0.1) at the same excitation wavelength.

-

Measure the absorption spectra and record the absorbance at the excitation wavelength for both the sample and the standard.

-

Measure the integrated fluorescence emission spectra for both the sample and the standard under identical instrument settings (excitation wavelength, slit widths).

-

Calculate the quantum yield using the following equation:

Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_F is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser or a light-emitting diode) with an excitation wavelength close to the λ_abs of this compound and a sensitive, high-speed detector.

-

Procedure:

-

Excite the sample with short pulses of light.

-

Measure the time delay between the excitation pulse and the detection of the emitted photons.

-

Collect a histogram of photon arrival times.

-

The resulting decay curve is then fitted to one or more exponential functions to determine the fluorescence lifetime(s).

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for characterizing the spectral properties of this compound.

Ceramide Trafficking and Metabolism

Caption: Simplified pathway of this compound uptake and metabolism in a mammalian cell.

References

C6 NBD Phytoceramide for studying sphingolipid metabolism pathways

An In-depth Technical Guide to C6 NBD Phytoceramide for Studying Sphingolipid Metabolism Pathways

This technical guide provides a comprehensive overview of this compound, a fluorescently-labeled sphingolipid analog, and its application in the study of sphingolipid metabolism and signaling. This document details the core principles of its use, experimental protocols, and data interpretation, serving as a vital resource for researchers in cell biology and drug development.

Introduction: The Role of Fluorescent Analogs in Sphingolipid Research

Sphingolipids are a class of bioactive lipids that serve as both structural components of cellular membranes and critical signaling molecules involved in processes like apoptosis, cell proliferation, and migration.[1][2] The complexity of their metabolic pathways, which are highly interconnected and compartmentalized within the cell, presents a significant challenge for researchers.[1][3]

Fluorescent lipid analogs, such as this compound, are indispensable tools for overcoming these challenges.[4] this compound is a biologically active derivative of phytoceramide tagged with a C6 nitrobenzoxadiazole (NBD) fluorescent group.[5] This short-chain, fluorescent analog mimics natural ceramides, allowing it to be processed by endogenous enzymes within cellular pathways.[6][7] Its key advantage lies in its ability to provide real-time visualization of lipid trafficking and allow for quantitative measurement of metabolic flux through key enzymatic nodes, particularly within the Golgi apparatus.[8][9]

Physicochemical Properties

The utility of this compound is grounded in its specific chemical and physical characteristics that allow it to be effectively introduced into and tracked within living cells.

| Property | Value | Reference |

| Formal Name | 6-((7-nitrobenzo[c][8][10][11]oxadiazol-4-yl)amino)-N-((2R,3R,4R)-1,3,4-trihydroxyoctadecan-2-yl)hexanamide | [5] |

| Molecular Formula | C₃₀H₅₁N₅O₇ | [5] |

| Molecular Weight | 593.8 g/mol | [5] |

| Purity | ≥98% | [12] |

| Solubility | Soluble in Chloroform:Methanol (2:1) and Methanol | [5] |

| Storage | -20°C (Stable for ≥ 4 years) | [5] |

| Fluorescence | Excitation: ~460 nm, Emission: ~535 nm | [13] |

Core Sphingolipid Metabolism and the Role of this compound

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA, ultimately leading to the production of ceramide, the central hub of sphingolipid metabolism.[14] From the ER, ceramide is transported to the Golgi apparatus, where it serves as a substrate for several key enzymes that produce more complex sphingolipids.[8][15]

This compound is readily taken up by cells and transported to the Golgi, where it mimics endogenous ceramide and is metabolized.[5][6] This allows researchers to specifically probe the activity of Golgi-resident enzymes.

Key Applications and Experimental Approaches

One of the primary uses of this compound is as a vital stain for the Golgi apparatus.[7][16] When incubated with live cells, the probe is rapidly taken up and initially may show some mitochondrial association before concentrating intensely in the Golgi apparatus, typically within 30 minutes at 37°C.[6][7] Over longer periods, its fluorescent metabolites, NBD-sphingomyelin and NBD-glucosylceramide, are transported to the plasma membrane, allowing for the visualization of the entire secretory pathway.[6]

A powerful application of this compound is the simultaneous measurement of the activities of three key Golgi-resident enzymes: Sphingomyelin Synthase 1 (SMS1), Glucosylceramide Synthase (GCS), and Ceramide Kinase (CERK).[8][9] By incubating cells with the probe and subsequently performing lipid extraction and HPLC analysis with fluorescence detection, one can quantify the conversion of the parent probe into its distinct metabolic products.[8] This method provides a direct readout of metabolic flux through these critical nodes.

The table below summarizes representative quantitative data from an experiment where MCF7 cells were treated with 1 µM C6 NBD Ceramide for 1 hour. The distribution of fluorescence among the parent compound and its metabolites reflects the relative activities of the Golgi enzymes.

| Lipid Species | % of Total Cellular NBD Fluorescence (1hr) | Key Enzyme |

| C6 NBD Ceramide | ~40% | (Substrate) |

| NBD-Hexosylceramide | ~35% | GCS |

| NBD-Sphingomyelin | ~20% | SMS1 |

| NBD-Ceramide-1-Phosphate | ~5% | CERK |

| Data are estimated from published results in MCF7 cells.[8] |

Phytoceramides and ceramides are known mediators of apoptosis (programmed cell death).[17] Exogenously added short-chain phytoceramides, like the C6 version, can induce apoptosis with even greater potency than their ceramide counterparts.[17] By using this compound, researchers can not only trigger these signaling pathways but also visualize the probe's localization during the process, helping to dissect the subcellular sites of ceramide-mediated signaling events.[18]

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for using C6 NBD Ceramide and are applicable to this compound.[6][8][9]

Note: Complexing with fatty acid-free Bovine Serum Albumin (BSA) enhances the solubility and delivery of the lipid to cells.

-

Aliquot the desired amount of this compound (e.g., 100 µL of a 1 mM stock) into a glass vial.

-

Dry the solvent under a stream of nitrogen gas.

-

Redissolve the dried lipid film in absolute ethanol (e.g., 200 µL).

-

In a separate tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in sterile Phosphate-Buffered Saline (PBS).

-

Add the ethanolic lipid solution to the BSA solution while vortexing to create the final complex (e.g., resulting in a 100 µM stock).

-

Store the complex at -20°C, protected from light.

-

Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.

-

Warm the prepared this compound-BSA complex and cell culture medium to room temperature.

-

Dilute the probe-BSA complex directly into the cell culture medium to the final desired concentration (typically 1-5 µM).

-

Remove the existing medium from the cells and replace it with the probe-containing medium.

-

Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C in a humidified incubator, protected from light.[6][8]

-

To visualize trafficking, wash the cells with fresh, pre-warmed medium and image immediately (for Golgi staining) or after a "chase" period (e.g., another 30-60 minutes) to observe transport to the plasma membrane.

-

Image using a fluorescence microscope with appropriate filter sets for NBD (Excitation ~460 nm / Emission ~535 nm).

-

Culture and label cells in dishes (e.g., 60 mm) as described above.

-

At the end of the incubation, place the dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the final PBS wash completely.

-

Add 2 mL of a 2:3 mixture of 70% isopropanol in water:ethyl acetate to the plate and scrape the cells.[8]

-

Collect the cell lysate and solvent into a conical tube.

-

Vortex the mixture thoroughly and centrifuge to pellet the insoluble material.

-

Transfer the supernatant containing the lipid extract to a new tube and dry it under nitrogen gas or using a centrifugal evaporator.

-

The dried lipid extract is now ready for resuspension and analysis by HPLC or Thin-Layer Chromatography (TLC).

Considerations and Limitations

While this compound is a powerful tool, researchers must be aware of its limitations. The NBD fluorophore is relatively bulky, and the short C6 acyl chain differs from the long chains of most endogenous ceramides.[19] These modifications can potentially alter the biophysical properties of the lipid, its interaction with enzymes, and its precise subcellular distribution compared to its natural counterpart.[20] Therefore, results should be interpreted with this context in mind, and where possible, validated with complementary techniques such as mass spectrometry or the use of other analogs like "clickable" sphingolipids.[19][21]

References

- 1. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. A method for visualization of “omic” datasets for sphingolipid metabolism to predict potentially interesting differences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating sphingolipid behavior and function using metabolic labeling | IDEALS [ideals.illinois.edu]

- 5. caymanchem.com [caymanchem.com]

- 6. Sphingolipid metabolism in cultured fibroblasts: microscopic and biochemical studies employing a fluorescent ceramide analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of fluorescent sphingolipid analogs to study lipid transport along the endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Using fluorescent sphingolipid analogs to study intracellular lipid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. C6-NBD-ceramide, fluorescent sphingosine analog (CAS 86701-10-2) | Abcam [abcam.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Sphingolipid Metabolism and the Ceramides - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 15. Visualizing sphingolipid biosynthesis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NBD C6-Ceramide (6-((N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl)Sphingosine) 1 mg [thermofisher.com]

- 17. Synthetic phytoceramides induce apoptosis with higher potency than ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.biologists.com [journals.biologists.com]

The Journey Within: A Technical Guide to the Intracellular Transport and Localization of C6 NBD Ceramide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the intracellular trafficking and localization of N-(7-(4-nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproyl sphingosine (C6 NBD Ceramide), a fluorescently labeled, short-chain ceramide analog. While the user's query specified C6 NBD Phytoceramide, the vast body of scientific literature focuses on C6 NBD Ceramide. This guide will primarily detail the transport and metabolism of C6 NBD Ceramide, a vital tool for studying sphingolipid pathways, and will note the limited specific data available for its phytoceramide counterpart.

C6 NBD Ceramide serves as a crucial probe for dissecting the complex network of sphingolipid metabolism and transport within the cell.[1][2][3] Its intrinsic fluorescence allows for direct visualization of its journey through various organelles, providing insights into fundamental cellular processes and the mechanisms of action for potential therapeutic agents.

Intracellular Transport and Localization: A Golgi-Centric Pathway

Upon introduction to living cells, C6 NBD Ceramide is rapidly taken up and embarks on a well-defined intracellular journey that prominently features the Golgi apparatus.[1][4]

Key Stages of Transport and Localization:

-

Initial Uptake and ER Bypass: C6 NBD Ceramide is readily incorporated into cells.[5] Notably, its transport to the Golgi apparatus appears to bypass the endoplasmic reticulum (ER), a key site for de novo ceramide synthesis.[5]

-

Golgi Apparatus Accumulation: The molecule quickly concentrates in the Golgi apparatus, often within 30 minutes of cellular introduction.[5] This characteristic has led to its widespread use as a selective fluorescent marker for this organelle in both live and fixed cells.[1][2][4]

-

Metabolic Conversion in the Golgi: The Golgi serves as a central hub for the metabolism of C6 NBD Ceramide. Here, it is converted into fluorescent analogs of two major sphingolipids:

-

Post-Golgi Trafficking: Following their synthesis in the Golgi, NBD-SM and NBD-GlcCer are transported to the plasma membrane via vesicular transport.[3] This process allows for the study of the exocytic pathway.

Quantitative Insights into C6 NBD Ceramide Metabolism

The metabolic fate of C6 NBD Ceramide within the Golgi can be quantitatively assessed, providing a measure of the activity of key sphingolipid-metabolizing enzymes. The following table summarizes representative quantitative data derived from experimental studies.

| Metabolite | Enzyme | Method of Quantification | Typical Timeframe for Measurement | Key Findings | Reference |

| NBD-C6-Hexosylceramide (Glucosylceramide) | Glucosylceramide Synthase (GCS) | HPLC, TLC | 60 minutes | Production is nearly eliminated by GCS inhibitors like PDMP and eliglustat. | [5][6] |

| NBD-C6-Sphingomyelin | Sphingomyelin Synthase (SMS) | HPLC | 60 minutes | Inhibition of GCS can lead to an increase in NBD-SM synthesis. | [5] |

| NBD-C6-Ceramide-1-Phosphate | Ceramide Kinase (CERK) | HPLC | 60 minutes | Production is inhibited by CERK inhibitors like NVP-231. The GCS inhibitor PDMP also shows inhibitory effects on CERK. | [5] |

Experimental Protocols for Studying C6 NBD Ceramide Trafficking

A variety of well-established techniques are employed to monitor the intracellular transport and metabolism of C6 NBD Ceramide.

Labeling of Cells with C6 NBD Ceramide

This protocol describes the general procedure for labeling cultured cells with C6 NBD Ceramide.

Materials:

-

C6 NBD Ceramide

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Ethanol

-

Cultured cells in appropriate medium

Procedure:

-

Preparation of C6 NBD Ceramide/BSA Complex:

-

Dry down the desired amount of C6 NBD Ceramide from an organic solvent under a stream of nitrogen gas.

-

Redissolve the dried lipid in a small volume of absolute ethanol.

-

Add the ethanolic solution to a solution of fatty acid-free BSA in PBS while vortexing to form a complex. A typical final concentration is 100 µM NBD C6-Ceramide complexed with 0.34 mg/ml BSA.[5]

-

Store the complex at -20°C.

-

-

Cell Labeling:

-

Culture cells to the desired confluency in appropriate culture dishes.

-

Add the C6 NBD Ceramide/BSA complex directly to the cell culture medium to achieve the desired final concentration (e.g., 1 µM).[5]

-

Incubate the cells for the desired time (e.g., 1 hour) at 37°C.

-

Lipid Extraction and Analysis

Following labeling, cellular lipids are extracted and analyzed to determine the metabolic fate of C6 NBD Ceramide.

Materials:

-

Chloroform

-

Methanol

-

High-Performance Liquid Chromatography (HPLC) system with fluorescence detection or Thin-Layer Chromatography (TLC) plates

Procedure:

-

Lipid Extraction:

-

After incubation, wash the cells with PBS.

-

Harvest the cells and extract the lipids using a mixture of chloroform and methanol (e.g., a 1:1 or 2:1 ratio).[5]

-

Centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase containing the lipids and dry it down.

-

-

Lipid Analysis:

Fluorescence Microscopy

Confocal fluorescence microscopy is a powerful tool for visualizing the subcellular localization of C6 NBD Ceramide and its metabolites.

Procedure:

-

Grow cells on glass-bottom dishes or coverslips.

-

Label the cells with C6 NBD Ceramide as described in Protocol 3.1.

-

Wash the cells with an appropriate buffer.

-

Image the live cells using a confocal microscope with appropriate filter sets for NBD fluorescence (Excitation/Emission maxima ~466/536 nm).[7]

-

To visualize only internalized lipids, a back-exchange with BSA can be performed to remove the fluorescent lipid from the outer leaflet of the plasma membrane.[8][9]

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Caption: Intracellular transport and metabolism of C6 NBD Ceramide.

Caption: Experimental workflow for studying C6 NBD Ceramide.

Conclusion

C6 NBD Ceramide remains an indispensable tool for cell biologists and drug development professionals investigating the intricate pathways of sphingolipid transport and metabolism. Its rapid and specific accumulation in the Golgi apparatus, coupled with its conversion to other key sphingolipids, provides a dynamic window into cellular function. The experimental protocols outlined in this guide offer a robust framework for utilizing this fluorescent analog to unravel the complexities of intracellular lipid trafficking and to assess the impact of novel therapeutic interventions on these critical pathways. Further research is warranted to delineate the specific transport and metabolic fate of this compound and to understand how its structural differences may influence its intracellular journey.

References

- 1. NBD C6-Ceramide - Biotium [biotium.com]

- 2. NBD C6-Ceramide Complexed to BSA 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 3. caymanchem.com [caymanchem.com]

- 4. abpbio.com [abpbio.com]

- 5. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avantiresearch.com [avantiresearch.com]

- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]

- 9. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C6 NBD Phytoceramide Uptake and Distribution in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of C6 NBD Phytoceramide, a fluorescently labeled analog of phytoceramide, and its application in studying lipid trafficking and signaling in live cells. Due to the limited availability of specific quantitative data for this compound, this guide leverages the extensive research conducted on the structurally similar C6 NBD Ceramide to provide a foundational understanding of its uptake, subcellular distribution, and metabolic fate. This document details experimental protocols for live-cell imaging and quantitative analysis, and explores the known signaling pathways influenced by phytoceramides.

Introduction to this compound

Phytoceramides are a class of sphingolipids characterized by a phytosphingosine backbone, which contains a hydroxyl group at the C4 position. They are abundant in plants, yeast, and certain mammalian tissues, playing crucial roles in cellular structure and signaling. This compound is a synthetic analog where a short-chain (C6) fatty acid is acylated to the phytosphingosine backbone, and a nitrobenzoxadiazole (NBD) fluorescent group is attached to this acyl chain. This fluorescent tag allows for the visualization and quantification of its dynamics within living cells.

While C6 NBD Ceramide is a widely used tool to study the Golgi apparatus and sphingolipid metabolism, this compound offers the potential to investigate the specific roles of phytoceramides in cellular processes. However, it is important to note that the additional hydroxyl group in the phytosphingosine backbone may influence its biophysical properties, including its hydrophobicity and interaction with cellular machinery, potentially leading to differences in uptake and trafficking compared to its ceramide counterpart. In yeast, the extreme hydrophobicity of phytoceramides has been noted to potentially hinder their cellular uptake[1].

Cellular Uptake and Subcellular Distribution

The primary mechanism for the cellular uptake of short-chain fluorescent ceramide analogs like C6 NBD Ceramide is believed to be passive diffusion across the plasma membrane. Once inside the cell, these analogs are rapidly transported to the Golgi apparatus. This transport is thought to be non-vesicular and may be mediated by ceramide transport proteins (CERT) that facilitate the transfer of ceramide from the endoplasmic reticulum (ER) to the Golgi.

Upon reaching the trans-Golgi network, C6 NBD Ceramide is used as a substrate by sphingomyelin synthase and glucosylceramide synthase, leading to the formation of fluorescent C6 NBD sphingomyelin and C6 NBD glucosylceramide, respectively. This metabolic trapping within the Golgi is a key reason for its prominent staining of this organelle[2][3][4]. The newly synthesized fluorescent sphingolipids are then transported to the plasma membrane and other cellular compartments via vesicular transport.

While specific quantitative studies on the uptake and distribution of this compound are limited, it is presumed to follow a similar pathway. The NBD moiety is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and becoming brightly fluorescent in the hydrophobic environment of cellular membranes, making it an excellent tool for live-cell imaging[2][5].

Quantitative Data on Fluorescent Ceramide Analog Uptake and Metabolism

The following table summarizes representative quantitative data obtained from studies using C6 NBD Ceramide. These values can serve as a useful reference for designing and interpreting experiments with this compound, with the caveat that the kinetics may differ.

| Parameter | Cell Type | Concentration | Incubation Time | Method | Result | Reference |

| Uptake Rate | Human cancer cell lines | 100 µM | 2 hours | TLC-Spectrophotometry | ~5% of administered dose taken up by cells | [6] |

| Metabolism to Glucosylceramide | NCI/ADR-RES cells | 100 µM | 2 hours | TLC-Spectrophotometry | Linear increase in C6-NBD-GlcCer with increasing C6-NBD-Cer concentration | [6] |

| Metabolism to Sphingomyelin | MCF7 cells | 1 µM | 60 minutes | HPLC | Peak fluorescence intensity of complex sphingolipids reached at 60 minutes | [7] |

| Golgi Accumulation | Uninfected cells | Not specified | Minutes | Fluorescence Microscopy | Initial concentration in the perinuclear region (Golgi) | [3] |

Experimental Protocols

Live-Cell Imaging of this compound

This protocol is adapted from established methods for C6 NBD Ceramide and is suitable for visualizing its uptake and localization in live cells.[2][5][8][9]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Complete cell culture medium

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Coverslips or glass-bottom dishes suitable for microscopy

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

-

Cell Seeding: Seed cells on sterile coverslips or glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.

-

Preparation of this compound-BSA Complex (100x Stock): a. Prepare a 1 mM stock solution of this compound in DMSO. b. In a separate tube, prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS. c. Slowly add the this compound stock solution to the BSA solution while vortexing to achieve a final lipid concentration of 100 µM. This complexation helps to improve the solubility and delivery of the lipid to the cells. d. Store the complex at -20°C for future use.

-

Cell Labeling: a. On the day of the experiment, warm the complete cell culture medium and the this compound-BSA complex to 37°C. b. Dilute the 100x this compound-BSA complex in pre-warmed complete culture medium to a final working concentration (typically 1-5 µM). c. Remove the existing medium from the cells and replace it with the labeling medium. d. Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. The optimal incubation time may vary depending on the cell type.

-

Washing and Imaging: a. After incubation, wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe. b. Add fresh live-cell imaging medium to the cells. c. Immediately image the cells using a fluorescence microscope. For C6 NBD, the excitation maximum is ~466 nm and the emission maximum is ~536 nm.

-

Optional Back-Exchange: To visualize the internalized pool of the probe, a back-exchange step can be performed. After the initial incubation and washing, incubate the cells with a medium containing 5% (w/v) fatty acid-free BSA for 30 minutes at 4°C. This will help to remove the fluorescent lipid from the outer leaflet of the plasma membrane.

Experimental Workflow for Live-Cell Imaging

References

- 1. Dysregulation of ceramide metabolism causes phytoceramide-dependent induction of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NBD C6-Ceramide (6-((N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl)Sphingosine) 1 mg [thermofisher.com]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of C6 NBD Phytoceramide in Lipid Trafficking Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD Phytoceramide is a fluorescently labeled, short-chain phytoceramide analog that serves as a powerful tool in the study of lipid trafficking and metabolism.[1] This synthetic probe is recognized by key enzymes in sphingolipid pathways, such as glucosylceramide synthase (GCS), allowing for the visualization and quantification of its uptake, transport, and conversion into more complex sphingolipids.[1] Its utility stems from the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore attached to a six-carbon acyl chain, which allows for real-time tracking within living cells using fluorescence microscopy and other sensitive detection methods. Unlike endogenous long-chain ceramides, the short acyl chain of this compound enhances its water solubility and facilitates its delivery to cells. This technical guide provides a comprehensive overview of the application of this compound in lipid trafficking studies, including detailed experimental protocols, quantitative data, and visualizations of relevant cellular pathways and workflows.

Core Concepts: Phytoceramide Metabolism and Signaling

Phytoceramides are a class of sphingolipids characterized by a phytosphingosine backbone. They are integral components of cellular membranes and are involved in a variety of signaling pathways that regulate processes such as apoptosis, cell cycle arrest, and the unfolded protein response (UPR).[2][3][4] The study of phytoceramide trafficking is crucial for understanding these cellular events and for the development of therapeutics targeting sphingolipid metabolism.

Phytoceramide Metabolic Pathways

This compound, once introduced to cells, is primarily transported to the Golgi apparatus, where it serves as a substrate for several enzymes.[5][6] The main metabolic conversions include:

-

Glycosylation: Glucosylceramide synthase (GCS) catalyzes the transfer of glucose from UDP-glucose to this compound, forming C6 NBD Glucosylphytoceramide.[7]

-

Phosphorylation: Ceramide kinase (CERK) can phosphorylate this compound to produce this compound-1-phosphate.[5]

-

Conversion to Sphingomyelin: While less common for phytoceramides compared to ceramides, in some systems, it might be converted to a sphingomyelin analog.

These metabolic steps are critical for the distribution and function of sphingolipids within the cell.

Phytoceramide-Mediated Signaling

Phytoceramides, particularly those with very long-chain fatty acids, have been implicated in the induction of the unfolded protein response (UPR), a cellular stress response pathway.[2][3] An accumulation of phytoceramides in the endoplasmic reticulum (ER) can trigger the UPR sensor IRE1, leading to a signaling cascade that aims to restore ER homeostasis.

Data Presentation: Quantitative Parameters for this compound Studies

The following tables summarize key quantitative parameters for the use of NBD-labeled ceramides in lipid trafficking studies. These values can be used as a starting point for optimizing experiments with this compound.

Table 1: Typical Experimental Conditions for Cellular Labeling

| Parameter | Value | Cell Type | Reference |

| Concentration | 5 µM | HeLa, CHO | [8] |

| 1-20 µM | MCF7 | [6] | |

| Incubation Time | 15-30 minutes | Live cells | [8] |

| 60 minutes | Fixed cells | [8] | |

| 1 hour | MCF7 | [6] | |

| Temperature | 37°C | Live cells | [8] |

| Room Temperature | Fixed cells | [8] |

Table 2: Fluorescence Properties and Detection Settings for NBD Fluorophore

| Parameter | Wavelength (nm) | Instrument | Reference |

| Excitation Max | 466 - 470 | Fluorescence Microscope/Spectrophotometer | [8][9] |

| Emission Max | 525 - 536 | Fluorescence Microscope/Spectrophotometer | [8][9] |

| HPLC Excitation | 470 | HPLC with Fluorescence Detector | [9] |

| HPLC Emission | 530 | HPLC with Fluorescence Detector | [9] |

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Trafficking

This protocol details the steps for visualizing the uptake and intracellular transport of this compound in living cells using fluorescence microscopy.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Bovine serum albumin (BSA), fatty acid-free

-

Phosphate-buffered saline (PBS)

-

Cell culture medium appropriate for the cell line

-

Glass-bottom imaging dishes

-

Fluorescence microscope with appropriate filter sets for NBD (e.g., FITC)

Procedure:

-

Preparation of this compound-BSA Complex (100x Stock): a. Prepare a 1 mM stock solution of this compound in DMSO. b. In a separate tube, prepare a solution of fatty acid-free BSA in PBS. c. Slowly add the this compound stock solution to the BSA solution while vortexing to achieve a final concentration that is 100-fold higher than the desired working concentration. This complex enhances the delivery of the lipid to the cells.

-

Cell Seeding: a. Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

-

Cell Labeling: a. On the day of the experiment, remove the culture medium from the cells and wash once with warm PBS. b. Add fresh, pre-warmed culture medium to the cells. c. Add the 100x this compound-BSA complex to the medium to achieve the desired final concentration (typically 1-5 µM). d. Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal time may vary depending on the cell type and experimental goals.

-

Imaging: a. After incubation, wash the cells twice with warm PBS to remove excess probe. b. Add fresh culture medium or a suitable imaging buffer to the dish. c. Immediately image the cells using a fluorescence microscope equipped with a heated stage and CO2 chamber to maintain cell viability. Use a filter set appropriate for the NBD fluorophore (Excitation ~470 nm, Emission ~530 nm).

Protocol 2: Extraction and Analysis of this compound Metabolites by HPLC

This protocol describes the extraction of lipids from cells previously labeled with this compound and the subsequent analysis of its fluorescent metabolites by High-Performance Liquid Chromatography (HPLC).[5][9]

Materials:

-

Cells labeled with this compound (from Protocol 1)

-

Methanol

-

Chloroform

-

Water (HPLC grade)

-

HPLC system with a fluorescence detector

-

C8 or C18 reverse-phase HPLC column

-

Nitrogen gas supply for solvent evaporation

Procedure:

-

Lipid Extraction: a. After labeling, wash the cells with ice-cold PBS and aspirate completely. b. Add a mixture of chloroform:methanol (1:2, v/v) to the cells and scrape them from the dish. c. Transfer the cell suspension to a glass tube. d. Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8, which will induce phase separation. e. Vortex the mixture thoroughly and centrifuge to separate the phases. f. Carefully collect the lower organic phase, which contains the lipids.

-

Sample Preparation for HPLC: a. Dry the collected organic phase under a gentle stream of nitrogen gas. b. Reconstitute the dried lipid extract in a small, known volume of the HPLC mobile phase (e.g., methanol).

-

HPLC Analysis: a. Inject the reconstituted sample into the HPLC system. b. Separate the lipids using a suitable gradient of solvents on a reverse-phase column. A common mobile phase system is a gradient of methanol and water. c. Detect the fluorescent lipids using a fluorescence detector set to the appropriate excitation and emission wavelengths for NBD (Ex: ~470 nm, Em: ~530 nm).[9] d. Identify and quantify the peaks corresponding to this compound and its metabolites by comparing their retention times to those of known standards.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals investigating the complex pathways of sphingolipid trafficking and metabolism. Its fluorescent properties enable real-time visualization of its movement through cellular compartments and its conversion to other bioactive lipids. The protocols and data presented in this guide provide a solid foundation for designing and executing robust experiments to elucidate the role of phytoceramides in cellular health and disease, and for screening potential therapeutic modulators of these pathways. As our understanding of the distinct signaling roles of phytoceramides continues to grow, the application of probes like this compound will be instrumental in advancing this field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. molbiolcell.org [molbiolcell.org]

- 3. Dysregulation of ceramide metabolism causes phytoceramide-dependent induction of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide regulates cellular homeostasis via diverse stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.stemcell.com [cdn.stemcell.com]

- 9. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of C6 NBD Phytoceramide with Cellular Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of C6 NBD Phytoceramide as a tool to study the intricate interactions of ceramides with cellular membranes. It details the properties of this fluorescent analog, its cellular trafficking and metabolism, and its role in modulating critical signaling pathways. This document offers detailed experimental protocols and visual representations of workflows and signaling cascades to facilitate its application in research and drug development.

Introduction: The Significance of Ceramides and Their Fluorescent Analogs

Ceramides are a class of sphingolipids that are central to the structural integrity of cellular membranes and function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, proliferation, and senescence.[1][2] Phytoceramides, which are ceramides with a phytosphingosine backbone, are key components of the stratum corneum, where they are essential for maintaining the skin's barrier function.[3]

The study of ceramide trafficking and localization has been greatly advanced by the development of fluorescently labeled analogs. This compound is a short-chain phytoceramide covalently linked to a nitrobenzoxadiazole (NBD) fluorophore. This modification allows for the direct visualization of its uptake, transport, and fate within living and fixed cells.[4] The NBD fluorophore is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and a significant increase in quantum yield in the nonpolar environment of lipid membranes, making it an excellent tool for membrane studies.[4]

Key Properties of this compound:

| Property | Value | Reference(s) |

| Excitation Maximum | ~466 nm | [5] |

| Emission Maximum | ~536 nm | [5] |

| Primary Cellular Target | Golgi Apparatus | [4][6] |

| Metabolic Products | NBD-Glucosylceramide, NBD-Sphingomyelin | [6][7] |

Interaction with Cellular Membranes and Intracellular Trafficking

Upon introduction to cells, typically complexed with bovine serum albumin (BSA) to facilitate delivery, this compound rapidly incorporates into the plasma membrane.[4] From the plasma membrane, it is transported to the Golgi apparatus, a central hub for sphingolipid metabolism.[4][6] This transport can occur through both vesicular and non-vesicular pathways. The non-vesicular pathway is notably mediated by the CERamide Transfer protein (CERT), which extracts ceramide from the endoplasmic reticulum (ER) and delivers it to the trans-Golgi network.[8]

Within the Golgi, this compound serves as a substrate for enzymes such as glucosylceramide synthase (GCS) and sphingomyelin synthase (SMS), leading to the formation of fluorescent C6 NBD glucosylceramide (GlcCer) and C6 NBD sphingomyelin (SM), respectively.[9] These fluorescent metabolites are then trafficked from the Golgi to other cellular destinations, including the plasma membrane.[6]

Visualization of Intracellular Transport

The following diagram illustrates the general workflow for visualizing the uptake and trafficking of this compound in cultured cells.

Role in Lipid Rafts

Lipid rafts are dynamic, nanoscale membrane microdomains enriched in sphingolipids and cholesterol.[5][10] They serve as platforms for signal transduction by concentrating or excluding specific proteins.[5] Ceramide generation within these rafts, often through the enzymatic activity of sphingomyelinase on sphingomyelin, can induce the coalescence of small rafts into larger, more stable signaling platforms.[4][5]

While direct quantitative data for this compound partitioning into lipid rafts is limited, its structural similarity to endogenous ceramides suggests it will also associate with these domains. The partitioning of fluorescent probes into lipid rafts can be quantitatively assessed using techniques like Fluorescence Correlation Spectroscopy (FCS), which measures the diffusion dynamics of the probe.[3][11] Probes within the more viscous environment of a lipid raft will exhibit slower diffusion times compared to those in the surrounding bulk membrane.[11]

Illustrative Quantitative Data from Lipid Raft Analysis

The following table is a representative example of how quantitative data on the lipid raft partitioning of a fluorescent probe, as determined by a technique like FCS, would be presented.

| Cell Type | Condition | Diffusion Coefficient (D) in non-raft phase (µm²/s) | Diffusion Coefficient (D) in raft phase (µm²/s) | Fraction of Probe in Rafts (%) |

| Jurkat T cells | Untreated | 1.2 ± 0.2 | 0.15 ± 0.05 | 25 ± 5 |

| Jurkat T cells | + Methyl-β-cyclodextrin | 1.1 ± 0.3 | N/A | < 5 |

| Primary Neuron | Untreated | 0.9 ± 0.1 | 0.11 ± 0.04 | 35 ± 7 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Ceramide-Mediated Signaling Pathways

Ceramide is a potent second messenger in the induction of apoptosis. An increase in cellular ceramide levels, either through de novo synthesis or the hydrolysis of sphingomyelin, can trigger a cascade of events leading to programmed cell death. One of the key pathways initiated by ceramide involves the activation of caspases.[1][12]

Ceramide accumulation can lead to the activation of initiator caspases, such as caspase-8.[12][13][14] This can occur through ceramide-induced clustering of death receptors like Fas and TNFR1, which facilitates the recruitment and auto-activation of caspase-8.[12] Activated caspase-8 then cleaves and activates executioner caspases, primarily caspase-3, which are responsible for the cleavage of numerous cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[15] Furthermore, activated caspase-8 can cleave the BH3-only protein Bid to form truncated Bid (tBid). tBid translocates to the mitochondria, promoting the release of cytochrome c, which then activates caspase-9 and subsequently caspase-3, thus amplifying the apoptotic signal.[13][14]

Ceramide-Induced Apoptosis Signaling Pathway